Yttrium(III) phosphate hydrate

Descripción general

Descripción

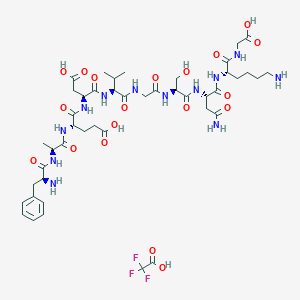

Yttrium(III) phosphate hydrate is a compound that has gained attention in recent years due to its unique properties and potential applications in various fields of science. This compound is a type of rare earth metal and is composed of yttrium, phosphorus, and oxygen. It has the chemical formula YPO4·nH2O, where n represents the number of water molecules associated with the compound.

Aplicaciones Científicas De Investigación

Biomedical Applications

Yttrium (Y)-based bioceramics, including Yttrium phosphate (YPO4), are significant in radiation therapy and biomedical applications. The preparation of YPO4 and Y-doped calcium phosphate (Y-CaP) microspheres is achieved through a low-temperature method using CaP microspheres as a template. This process is facilitated by the dehydration effect of ethanol to CaP materials and hydrated ions transportation in amorphous CaP microspheres, offering a new approach for the preparation of Y or rare earth elements-based bioceramic materials (Zhou & Bhaduri, 2015).

Chemical Structure and Hydration

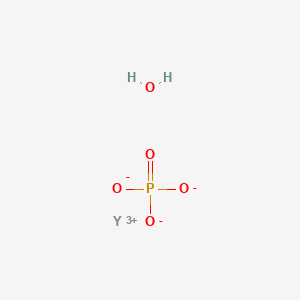

The structure and hydration of the Yttrium(III) ion in aqueous solutions have been thoroughly investigated. The ion is hydrated by eight water molecules, forming a slightly asymmetric distribution of the Y−O bond distances. This structural information is essential for understanding the behavior of Yttrium(III) phosphate hydrate in various applications (Lindqvist-Reis et al., 2000).

Nanotechnology

Yttrium phosphate hydrate nanocrystals have been synthesized and assembled into close-packed regular superstructures through noncovalent interactions of long-chain molecules attached to the surfaces of inorganic nanocrystals. This signifies its potential use in nanotechnology and materials science (Huo, Chen & Li, 2006).

Radiotherapy

Yttrium phosphate microspheres have shown high chemical durability, making them suitable for intra-arterial radiotherapy. These microspheres, with smooth surfaces and diameters of around 25 μm, exhibit sufficient chemical durability for clinical application in intra-arterial radiotherapy (Kawashita et al., 2011).

Geochemistry

The solubility of rare earth element phosphates, including Yttrium(III) phosphate, has been studied from 23 to 150 °C. These studies provide crucial data for modeling dissolution and precipitation of these phases in crustal fluids, important for understanding their behavior in natural settings (Çetiner, Wood & Gammons, 2005).

Trace Element Analysis

Yttrium phosphate coprecipitation technique is useful for quantitatively separating and concentrating trace elements like lead and iron(III), demonstrating its potential application in analytical chemistry (Kagaya, Araki & Hasegawa, 2000).

Mecanismo De Acción

Target of Action

Yttrium(III) phosphate hydrate is primarily used in the production of phosphors, particularly the red phosphors used in television set cathode ray tube (CRT) displays and in LEDs . It is also used in the production of electrodes, electrolytes, electronic filters, lasers, and superconductors .

Mode of Action

It is known that yttrium(iii) phosphate can be obtained by reacting yttrium chloride and sodium phosphate, or by reacting yttrium nitrate and diammonium hydrogen phosphate in solution .

Biochemical Pathways

It is known that yttrium phosphate reacts with concentrated alkali to form yttrium hydroxide .

Result of Action

It is known that ce3±doped yttrium phosphate shows luminescence in the uv range and can be used for tanning lamps .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, Yttrium phosphate can be prepared by reacting yttrium chloride and phosphoric acid at 3540°C, and then ammonia solution is added dropwise to react .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

yttrium(3+);phosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.H2O.Y/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIYNWVOHBLOFM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[Y+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O5PY | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724887 | |

| Record name | Yttrium phosphate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34054-55-2 | |

| Record name | Yttrium phosphate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)

![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)

![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)